

Application Note: Analytical Characterization of Nicotine Salicylate

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Compound of Interest

Compound Name: Nicotine salicylate

CAS No.: 29790-52-1

Cat. No.: B021173

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Introduction: The Analytical Challenge of Nicotine Salts

Nicotine Salicylate ($C_{10}H_{14}N_2$ [1][2] · $C_7H_6O_3$) has emerged as a critical active pharmaceutical ingredient (API) in Next Generation Products (NGPs) and cessation therapies.[2] Unlike freebase nicotine, the salicylate salt offers enhanced chemical stability and a smoother sensory profile ("throat hit") due to its lower pH and reduced volatility.

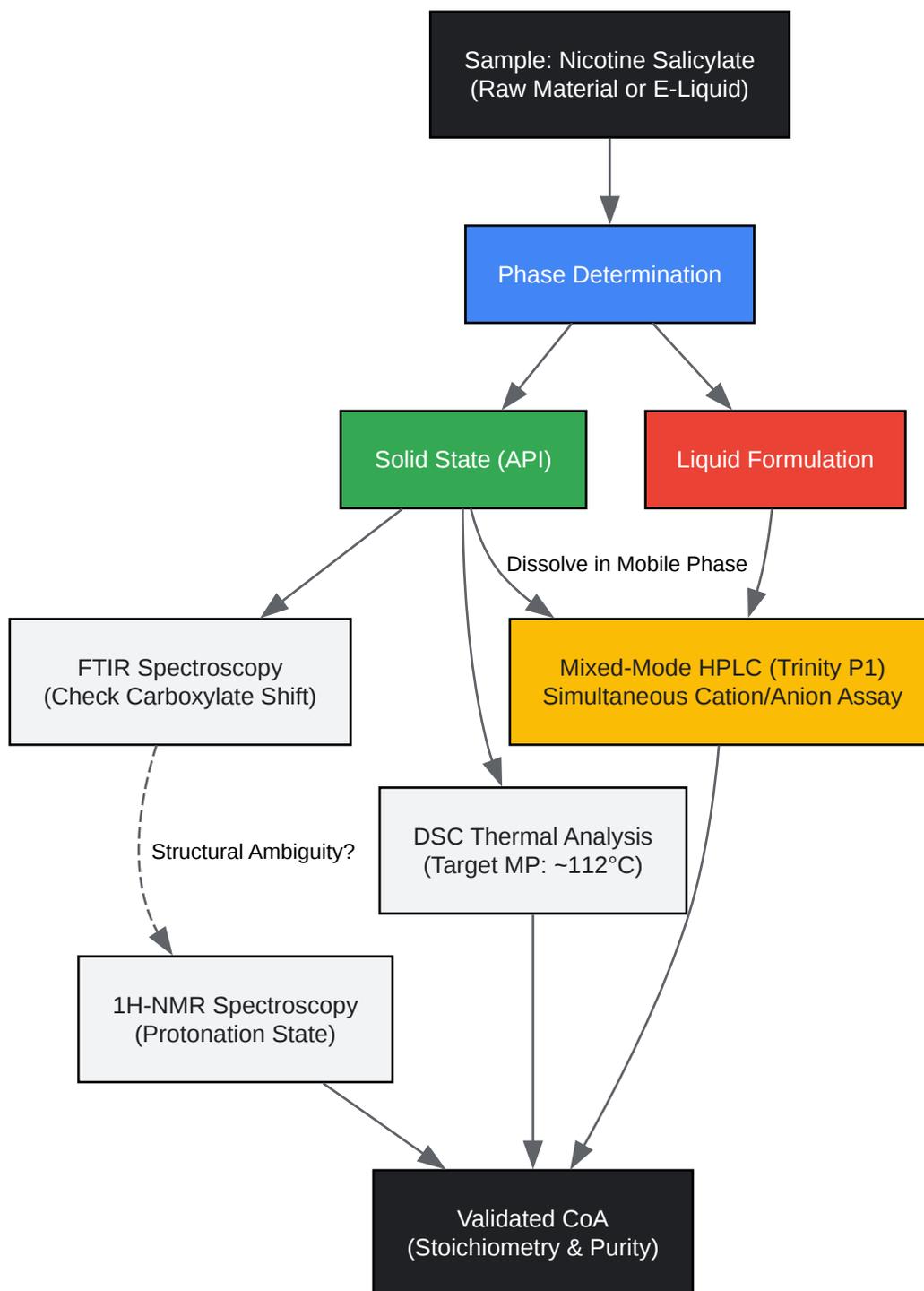
The Analytical Problem: Standard Reversed-Phase HPLC (RP-HPLC) often fails to characterize the salt as a unified entity. Under typical aqueous conditions, the salt dissociates into nicotine base and salicylic acid. Furthermore, hydrophilic counter-ions like tartrate or salicylate often elute in the void volume of C18 columns, making stoichiometric confirmation (1:1 vs. 1:[3]2) impossible without complex ion-pairing reagents.[2][3]

This Guide's Solution: This protocol synthesizes a multi-modal approach:

- Solid-State ID: FTIR and DSC for raw material verification.
- Quantitative Assay: A specialized Mixed-Mode HPLC method (Trinity P1) capable of retaining and separating both the cationic nicotine and anionic salicylate simultaneously.[2]
- Structural Confirmation: NMR techniques to verify proton transfer and salt formation.[2]

Analytical Workflow Strategy

The following decision matrix outlines the logical flow for characterizing **Nicotine Salicylate**, ensuring both identity and purity are established before formulation.



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Figure 1: Integrated analytical workflow for **Nicotine Salicylate** characterization.

Protocol 1: Simultaneous Determination by Mixed-Mode HPLC[2][3]

This is the gold standard method for confirming the stoichiometry of the salt. Unlike C18 columns, the Acclaim Trinity P1 column uses Nanopolymer Silica Hybrid (NSH) technology to embed both anion-exchange (AEX) and cation-exchange (CEX) functionalities, allowing the retention of basic nicotine and acidic salicylate in a single isocratic run.

Chromatographic Conditions

Parameter	Specification	Rationale
Column	Thermo Scientific Acclaim Trinity P1 (3.0 × 50 mm, 3 μm)	Trimodal phase (RP, AEX, CEX) retains both ions.[3]
Mobile Phase	Acetonitrile / Phosphate Buffer (25:75 v/v)	ACN controls hydrophobic retention; Buffer pH controls ionization.[2]
Buffer Prep	15 mM NaH ₂ PO ₄ + 3 mM Na ₂ HPO ₄ + 60 μM Pyrophosphate	Pyrophosphate is critical to prevent salicylate from chelating metal impurities on the column hardware.
pH	6.3 ± 0.1	Optimized window where Nicotine is protonated (retained by CEX) and Salicylate is ionized (retained by AEX).[2]
Flow Rate	0.60 mL/min	Optimized for 3.0 mm ID column backpressure.[2]
Detection	UV @ 210 nm (or 258 nm/296 nm)	210 nm detects both; 296 nm is specific to Salicylate.[2][4]
Temperature	30°C	Ensures reproducible kinetics. [2]

Step-by-Step Procedure

- Buffer Preparation (Critical Step):
 - Dissolve 1.80 g Monobasic Sodium Phosphate and 1.07 g Dibasic Sodium Phosphate in 750 mL HPLC-grade water.
 - Add 27 mg Tetrasodium Pyrophosphate Decahydrate.[2][4][5] Note: Failure to add pyrophosphate results in peak tailing for salicylate.
 - Adjust pH to 6.3 with dilute H₃PO₄ or NaOH if necessary.[2]
 - Add 250 mL Acetonitrile and mix.[2][5] Filter through 0.2 μm nylon filter.[2]
- Sample Preparation:
 - Stock Solution: Dissolve 10 mg **Nicotine Salicylate** in 10 mL Mobile Phase (1 mg/mL).
 - Working Standard: Dilute to 100 μg/mL with Mobile Phase.
 - E-Liquid Extraction: Dilute 100 mg e-liquid into 10 mL Mobile Phase. Vortex for 1 min. Filter (0.45 μm PTFE).[2]
- System Suitability Criteria:
 - Resolution (Rs): > 2.0 between Nicotine and Salicylate peaks.
 - Tailing Factor: < 1.5 for both peaks.[2]
 - Stoichiometry Check: Calculate molar ratio using peak areas and response factors (RF).
 - Formula:

Protocol 2: Solid-State Identification (FTIR & DSC)[2] [3]

For raw material inspection, liquid chromatography destroys the salt structure.[2][3] Solid-state methods confirm the salt exists before dissolution.[2]

FTIR Spectroscopy (Salt Bridge Confirmation)

The formation of a salt converts the carboxylic acid of salicylic acid into a carboxylate anion, causing a distinct shift in the carbonyl stretch.

- Instrument: ATR-FTIR (Attenuated Total Reflectance).[2][3]
- Scan Parameters: 4000–600 cm^{-1} , 4 cm^{-1} resolution, 16 scans.[2][3]

Diagnostic Peak Table:

Functional Group	Free Salicylic Acid (cm^{-1})	Nicotine Salicylate Salt (cm^{-1})	Mechanistic Insight
Carbonyl (C=O)	1650–1680 (Sharp)	Absent / Shifted	Proton transfer removes the C=O double bond character.[2][3]
Carboxylate (COO^-)	N/A	1540–1590 (Asymmetric)	Indicates resonance of the ionized carboxylate group.[2]
Hydroxyl (COOH)	2800–3200 (Broad)	Modified	The broad acid dimer OH stretch disappears; replaced by N-H ⁺ interactions.[2]

Differential Scanning Calorimetry (DSC)

- Protocol: Weigh 2–3 mg of sample into a hermetically sealed aluminum pan.
- Ramp: 10°C/min from 30°C to 200°C under Nitrogen purge (50 mL/min).
- Acceptance Criteria:
 - Onset Melting Point: 110°C – 114°C (Typical target: 112°C).[2]

- Note: A sharp endotherm indicates high crystallinity.[2] Broadening suggests amorphous content or freebase impurities.[2]

Protocol 3: Structural Confirmation via NMR[2][3]

When ambiguity exists regarding the protonation state (e.g., in complex e-liquid matrices), ¹H-NMR provides definitive structural proof.[2][3]

- Solvent: DMSO-d₆ or D₂O.
- Key Indicator: The chemical shift of the protons on the pyridine ring of nicotine (H2, H4, H5, H6) shifts downfield upon protonation.
- Observation:
 - Freebase Nicotine: Pyridine protons appear upfield.[2]
 - **Nicotine Salicylate**: Pyridine protons shift downfield (~0.4 - 0.8 ppm shift) due to the positive charge on the pyrrolidine nitrogen interacting with the ring system, confirming the salt species.

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